1-(1-Acetylpiperidin-4-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-11(18)17-9-7-13(8-10-17)16-14(19)15-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H2,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNAJAZEAVBAFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1-(1-Acetylpiperidin-4-yl)-3-phenylurea, also known as a derivative of piperidine and phenylurea, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, agriculture, and material science. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's ability to induce apoptosis in cancer cells was highlighted, making it a candidate for further development as an anticancer agent.
Case Study: Inhibition of Tumor Growth
A notable study involved the synthesis of several derivatives of this compound and their evaluation against various cancer cell lines, including breast and lung cancer. The results showed a significant reduction in cell viability at micromolar concentrations, with IC50 values indicating strong potency compared to standard chemotherapeutics.
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Research published in Neuroscience Letters suggested that the compound could protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Data Table: Neuroprotective Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SH-SY5Y (Neuroblastoma) | 15 | Antioxidant activity |
| Control (Standard Drug) | SH-SY5Y | 20 | Antioxidant activity |
Herbicidal Properties
The compound has been studied for its herbicidal properties, particularly in controlling weed growth in agricultural settings. Research indicates that derivatives of phenylurea exhibit selective herbicidal activity against certain weed species while being safe for crops.
Case Study: Field Trials
Field trials conducted on soybean crops demonstrated that formulations containing this compound effectively reduced weed biomass without harming the soybean plants. The trials reported a 70% reduction in weed growth compared to untreated plots.
Insecticidal Activity
In addition to herbicidal effects, this compound has shown potential as an insecticide. Studies have reported that it can disrupt the nervous system of target pests, leading to mortality.
Data Table: Insecticidal Efficacy
| Insect Species | Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aphis gossypii (Cotton Aphid) | 100 | 85 |
| Spodoptera frugiperda (Fall Armyworm) | 200 | 90 |
Polymer Synthesis
This compound has been utilized in polymer chemistry as a building block for synthesizing novel polymers with enhanced mechanical properties. These polymers have potential applications in coatings and composite materials.
Case Study: Development of High-Performance Polymers
Research focused on the incorporation of this compound into polyurethanes revealed improved thermal stability and mechanical strength compared to traditional polyurethanes. The resulting materials exhibited a significant increase in durability, making them suitable for industrial applications.
Chemical Reactions Analysis
Reaction Pathway
The synthesis involves unsymmetrical urea formation followed by acylation :
-
Urea Bridge Formation :
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Reacting 4-aminopiperidine with phenyl isocyanate (or its precursor) forms the urea core.
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Example: 4-(Trifluoromethoxy)phenyl isocyanate reacts with tert-butyl 4-aminopiperidine-1-carboxylate in CH₂Cl₂ under basic conditions to yield a protected urea intermediate .
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Deprotection with trifluoroacetic acid (TFA) generates the free amine .
-
-
Acylation :
Key Data
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Urea formation | Phenyl isocyanate, CH₂Cl₂, base | 80–90 | |
| BOC deprotection | TFA/CH₂Cl₂ (1:1), RT, 3h | >95 | |
| Acetylation | Acetyl chloride, EDCI, DCM, RT | 85 |
Hydrolysis and Oxidation
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Amide Hydrolysis : The acetyl group on the piperidine ring is resistant to hydrolysis under physiological conditions, contributing to metabolic stability .
-
Oxidative Metabolism :
Substituent Effects on Reactivity
-
Electron-Withdrawing Groups (EWGs) :
-
Acyl Modifications :
Comparative Pharmacokinetics
| Compound Modification | Potency (IC₅₀, nM) | C<sub>max</sub> (µg/mL) | AUC (µg·h/mL) |
|---|---|---|---|
| Acetyl (Baseline) | 1.2 | 0.15 | 0.8 |
| Cyclopropanecarbonyl | 0.17 | 9.7 | 2650 |
Structural Confirmation
-
NMR : Key signals include δ 7.36 (urea NH), 3.2–4.1 ppm (piperidine protons), and 2.1 ppm (acetyl methyl) .
-
LC-MS/MS : Used to identify metabolites and verify purity (>98%) .
Stability in Biological Matrices
Urea Bond Formation
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of sEH Inhibitors
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological Activity | Application |
|---|---|---|---|---|---|
| 1-(1-Acetylpiperidin-4-yl)-3-phenylurea | C14H17N3O2 | 275.31 | Acetylpiperidin, phenyl | sEH inhibition | Therapeutic research |
| 1-(1-Acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | C15H16F3N3O3 | 343.30 | Acetylpiperidin, 4-trifluoromethoxyphenyl | Potent sEH inhibition | Preclinical studies |
| 12-(3-Adamantan-1-yl-ureido)-dodecanoic acid | C23H38N2O3 | 390.56 | Adamantane, dodecanoic acid | sEH inhibition | Anti-inflammatory research |
| 1-Cyclohexyl-3-dodecylurea | C19H38N2O | 310.52 | Cyclohexyl, dodecyl | sEH inhibition | Lipid metabolism studies |
Key Findings :
- Substituents significantly influence potency and selectivity. The trifluoromethoxy group in 1-(1-Acetylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea enhances sEH binding affinity compared to the parent phenyl derivative .
- Bulky hydrophobic groups (e.g., adamantane, dodecyl) improve membrane permeability but may reduce solubility .
Table 2: Agricultural Phenylurea Derivatives
Key Findings :
- Forchlorfenuron, a structurally distinct phenylurea with a chloropyridinyl group, is widely used to enhance fruit size in crops like kiwifruit and grapes. Its metabolism generates transformation products (TPs) such as 2-hydroxy-FCF and glucosylated derivatives, some of which retain or exceed parental toxicity .
- Unlike sEH inhibitors, Forchlorfenuron’s mechanism involves cytokinin-like activity, promoting cell division in plants .
Other Phenylurea Derivatives
Table 3: Miscellaneous Phenylurea Compounds
Key Findings :
- Electron-withdrawing groups (e.g., nitro, cyano) may enhance bioactivity in agrochemical contexts but require further toxicological evaluation .
- Substituents like dimethylaminopropyl alter physicochemical properties but lack documented biological targets .
Preparation Methods
Urea Formation via Isocyanate and Amine Coupling
The foundational step in synthesizing this compound involves urea bond formation between a phenyl isocyanate derivative and a piperidine-containing amine. A representative protocol involves reacting 4-amino-1-Boc-piperidine with phenyl isocyanate in dichloromethane (DCM) at room temperature for 12 hours. The Boc-protected intermediate is isolated via flash chromatography (EtOAc/hexane, 1:1), yielding tert-butyl 4-(3-phenylureido)piperidine-1-carboxylate with >90% purity.
Key Reaction Conditions:
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Solvent: Dichloromethane (50 mM relative to isocyanate)
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Stoichiometry: 1.1 equivalents of amine per isocyanate
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Workup: Aqueous extraction with ethyl acetate, drying over MgSO₄
Boc Deprotection to Generate Free Piperidine
The Boc-protected urea undergoes acidolytic deprotection to liberate the piperidine nitrogen. Treatment with 2M HCl in methanol under reflux for 2 hours removes the Boc group, yielding 1-(piperidin-4-yl)-3-phenylurea hydrochloride. Neutralization with NaOH (6N) precipitates the free base, which is filtered and dried under vacuum (78% yield).
Critical Parameters:
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Deprotection Agent: 2M HCl/MeOH
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Temperature: Reflux (∼65°C)
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Purification: Crystallization from methanol/water
Acylation of Piperidine Nitrogen
The final step involves acetylating the piperidine nitrogen using acetyl chloride or acetic anhydride in the presence of a coupling agent. A typical procedure reacts 1-(piperidin-4-yl)-3-phenylurea with acetyl chloride (1.2 equivalents) in DCM, catalyzed by EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction proceeds at room temperature for 12 hours, followed by flash chromatography (EtOAc/hexane, 3:2) to isolate this compound in 85–92% yield.
Optimized Acylation Conditions:
| Parameter | Value |
|---|---|
| Acylating Agent | Acetyl chloride (1.2 eq) |
| Coupling Agent | EDCI (1.5 eq), DMAP (0.1 eq) |
| Solvent | DCM (8.3 mM relative to urea) |
| Reaction Time | 12 hours |
Analytical Characterization
Spectroscopic Data
1H NMR (DMSO-d₆, 300 MHz):
-
δ 8.79 (s, 1H, urea NH)
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δ 7.56 (m, 4H, phenyl H)
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δ 4.19 (d, J = 13.3 Hz, 1H, piperidine H)
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δ 2.28 (t, J = 7.5 Hz, 2H, acetyl CH₂)
HRMS (ESI+):
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC-UV) |
|---|---|---|
| Boc Deprotection | 78 | ≥95 |
| Acylation (AcCl) | 92 | ≥99 |
| Final Crystallization | 89 | ≥99 |
Challenges and Troubleshooting
Byproduct Formation
Over-acylation at the urea nitrogen is prevented by stoichiometric control (1.2 eq acylating agent) and low-temperature (−10°C) addition.
Recent Advances in Synthesis
Recent innovations focus on flow chemistry to enhance scalability and reduce reaction times. Microreactor systems enable precise control over exothermic isocyanate reactions, improving safety and yield .
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling 1-(1-Acetylpiperidin-4-yl)-3-phenylurea in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles to prevent inhalation, skin, and eye exposure .
- Ventilation : Employ mechanical exhaust systems to minimize airborne concentrations. Safety showers and eyewash stations must be accessible .
- First Aid : For inhalation, move the individual to fresh air and administer artificial respiration if needed. For skin contact, wash thoroughly with water and remove contaminated clothing .
- Storage : Store in a cool, dry, well-ventilated area, away from incompatible substances. Stability data for related phenylurea derivatives suggest sensitivity to moisture and light .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Step 1 : React piperidin-4-amine with acetyl chloride in the presence of a base (e.g., triethylamine) to synthesize 1-acetylpiperidin-4-amine.
- Step 2 : Couple the intermediate with phenyl isocyanate via nucleophilic addition. Optimize reaction conditions (e.g., solvent: DMF, temperature: 60–80°C) to enhance yield .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
| Reagent | Role | Optimal Conditions |
|---|---|---|
| Phenyl isocyanate | Electrophile | 60–80°C, anhydrous DMF |
| Triethylamine | Base | Room temperature |
| Ethanol/water | Recrystallization | 4:1 ratio, slow cooling |
Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm molecular structure via - and -NMR, focusing on acetyl (δ ~2.1 ppm) and urea (δ ~6.5–7.5 ppm) proton signals .
- HPLC-MS : Assess purity (>97%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .
- Elemental Analysis : Validate empirical formula (CHNO) with ≤0.3% deviation .
Advanced Research Questions
Q. How can computational methods be integrated into the design and optimization of this compound derivatives?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict reaction mechanisms and transition states. Software like Gaussian or ORCA can model acetylpiperidin-phenylurea interactions .
- Virtual Screening : Apply molecular docking (AutoDock Vina) to evaluate binding affinity against biological targets (e.g., kinase enzymes). Prioritize derivatives with low binding energies (ΔG ≤ -8 kcal/mol) .
- Data-Driven Optimization : Employ machine learning (e.g., Random Forest) to correlate structural descriptors (e.g., logP, TPSA) with bioactivity, reducing experimental iterations .
Q. What strategies are effective in resolving contradictory data observed in the biological activity assays of phenylurea derivatives?
- Methodological Answer :
- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to distinguish true activity from false positives .
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to confirm inhibition zones .
- Meta-Analysis : Systematically review literature on phenylurea analogs to identify trends (e.g., acetyl group enhancing bioavailability) and contextualize discrepancies .
Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variables : Select factors like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0–5 mol%).
- Design Matrix : Use a 2 factorial design to test 8 combinations. Analyze yield via ANOVA to identify significant interactions .
- Response Surface Methodology (RSM) : Refine optimal conditions using Central Composite Design (CCD) for non-linear optimization .
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Temperature | 60°C | 100°C | 80°C |
| Solvent | THF | DMF | DMF |
| Catalyst Loading | 0% | 5% | 3% |
Q. What role does the acetylpiperidin moiety play in the pharmacokinetic properties of this compound?
- Methodological Answer :
- Lipophilicity : The acetyl group increases logP (~1.5), enhancing membrane permeability (Caco-2 assay P ≥ 5 × 10 cm/s) .
- Metabolic Stability : In vitro microsomal assays (human liver microsomes) show slower degradation (t > 60 min) due to reduced CYP3A4 affinity .
- BBB Penetration : Molecular weight (<400 Da) and TPSA (~50 Ų) suggest potential CNS activity, validated by in silico BBB predictors (e.g., SwissADME) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in cytotoxicity data between in vitro and in vivo models for phenylurea derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and tissue distribution to explain bioavailability gaps (e.g., high protein binding reducing free drug in vivo) .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may alter efficacy .
- Species-Specific Differences : Compare human vs. rodent metabolic enzymes (e.g., CYP2D6 activity) to contextualize divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
